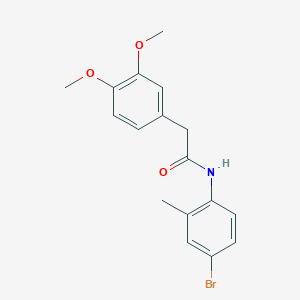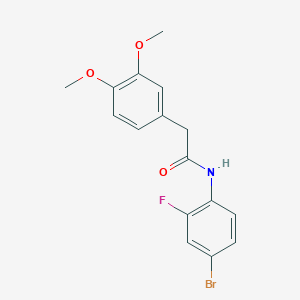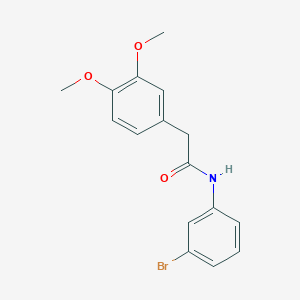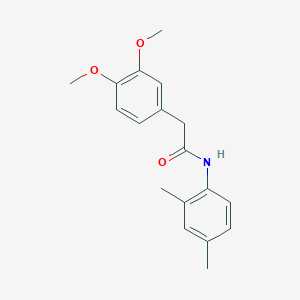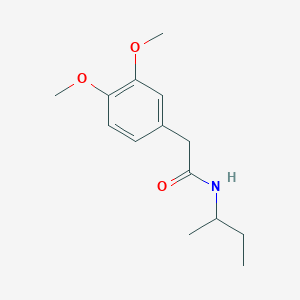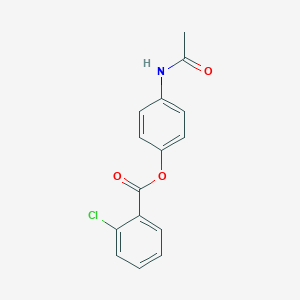
4-ACETAMIDOPHENYL 2-CHLOROBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ACETAMIDOPHENYL 2-CHLOROBENZOATE is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol . . This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring and a chlorobenzoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE typically involves the esterification of 2-chlorobenzoic acid with 4-(acetylamino)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-ACETAMIDOPHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and 4-(acetylamino)phenol.
Substitution: The chlorine atom on the benzoate ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetylamino group can undergo oxidation to form corresponding nitro or nitroso derivatives, while reduction can yield amine derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate to facilitate the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for these transformations.
Major Products
Hydrolysis: 2-chlorobenzoic acid and 4-(acetylamino)phenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Nitro, nitroso, or amine derivatives.
Aplicaciones Científicas De Investigación
4-ACETAMIDOPHENYL 2-CHLOROBENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorobenzoate ester group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Acetylamino)phenyl benzoate: Similar structure but lacks the chlorine atom on the benzoate ring.
4-(Aminophenyl) 2-chlorobenzoate: Similar structure but lacks the acetyl group on the amino group.
4-(Acetylamino)phenyl 4-chlorobenzoate: Similar structure but has the chlorine atom on the para position of the benzoate ring.
Uniqueness
4-ACETAMIDOPHENYL 2-CHLOROBENZOATE is unique due to the presence of both the acetylamino group and the chlorine atom on the benzoate ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H12ClNO3 |
|---|---|
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
(4-acetamidophenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18) |
Clave InChI |
TZEBFJVMOUXHEH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


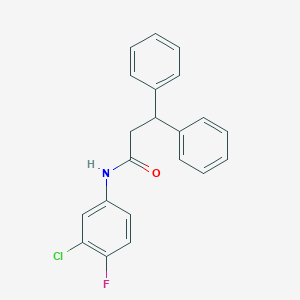
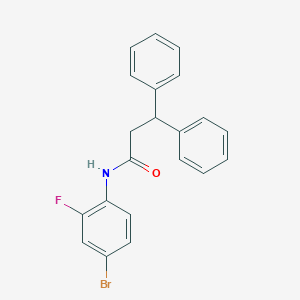


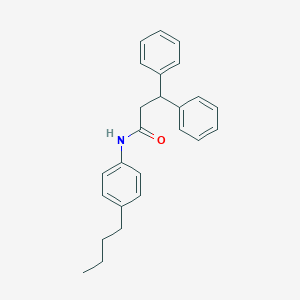


![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
